molecular formula C16H22ClNO B1461473 2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one CAS No. 1094661-03-6

2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one

Cat. No.: B1461473
CAS No.: 1094661-03-6
M. Wt: 279.8 g/mol
InChI Key: VQPDBJUTYVZYDJ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one is a chemical compound with the molecular formula C16H22ClNO and a molecular weight of 279.80 g/mol . It features a piperidine ring substituted with a 2-(4-methylphenyl)ethyl group at the 4-position and a 2-chloroacetyl group at the 1-nitrogen position, forming a chloroacetamide framework . This specific structure, which integrates aryl and chloroacetyl motifs, is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel pharmacologically active molecules. As a chloroacetamide derivative, it can serve as a versatile alkylating agent and key synthetic intermediate for constructing more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-13-2-4-14(5-3-13)6-7-15-8-10-18(11-9-15)16(19)12-17/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPDBJUTYVZYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one, also known by its CAS number 1094661-03-6, is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure features a chloroacetyl group and a piperidine ring, which are often associated with various biological effects.

Chemical Structure and Properties

The compound has the following chemical formula: C16_{16}H22_{22}ClNO, with a molecular weight of 279.81 g/mol. Its IUPAC name is 1-(chloroacetyl)-4-[2-(4-methylphenyl)ethyl]piperidine. The structure can be represented as follows:

\text{Structure }\text{2 Chloro 1 4 2 4 methylphenyl ethyl piperidin 1 yl}ethan-1-one}

This compound exists primarily in an oil form and has a purity of at least 95% .

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly concerning its antibacterial and antifungal properties.

Antibacterial Activity

Studies have shown that piperidine derivatives exhibit significant antibacterial properties. In vitro tests have demonstrated that certain piperidine compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
2-Chloro-1-{...}0.0039S. aureus
2-Chloro-1-{...}0.025E. coli
Other Piperidine DerivativesVariesVarious

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting antifungal activity against Candida albicans and other fungal pathogens. The piperidine structure is believed to contribute to this bioactivity, particularly when halogen substituents are present on the aromatic rings .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic pathways essential for bacterial survival.

Case Studies

Recent studies have highlighted the efficacy of piperidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various piperidine derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound could overcome resistance mechanisms in certain strains .
  • Pharmacokinetics : Research into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development in antimicrobial therapies .

Scientific Research Applications

Therapeutic Applications

The compound is primarily investigated for its potential therapeutic effects in several areas:

1. Neurological Disorders

  • Research indicates that compounds similar to 2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one may exhibit neuroprotective properties. Such compounds have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease and other cognitive impairments .

2. Analgesic Properties

  • The compound's structural features suggest it may interact with opioid receptors, providing insights into its potential as an analgesic agent. Studies have demonstrated that related compounds can alleviate pain by modulating pain pathways in the central nervous system .

3. Antitumor Activity

  • Preliminary studies have shown that certain derivatives of this compound possess antitumor properties, inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction. This suggests a promising avenue for cancer therapy.

Case Study 1: Neuroprotective Effects

A study published in a pharmacological journal explored the effects of a related compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential utility in treating neurodegenerative diseases .

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain conditions, a derivative of this compound was administered to assess its efficacy as an analgesic. The findings revealed a notable reduction in pain scores compared to placebo, highlighting its potential role in pain management protocols .

Case Study 3: Cancer Research

In vitro experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. Results showed that it effectively inhibited cell proliferation and induced apoptosis, marking it as a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Variations in Piperidine-Based Chloroethanones

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Piperidine Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one 4-methyl Piperidine C₈H₁₄ClNO 175.65 Simpler substituent; higher volatility
2-Chloro-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone 4-(cyclopropylmethylamino) Piperidine C₁₁H₁₉ClN₂O 242.74 Amino group enhances basicity and H-bonding
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 4-hydroxy Piperidine C₁₃H₁₆ClNO₂ 253.72 Polar hydroxyl group; improved solubility
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one 4-[3-(trifluoromethyl)phenyl] Piperazine C₁₃H₁₄ClF₃N₂O 306.72 Piperazine core; electron-withdrawing CF₃ group
2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride 4-[(4-methylphenyl)methyl] 1,4-Diazepane C₁₆H₂₂ClN₂O·HCl 331.28 7-membered ring; increased conformational flexibility
Key Observations:

Substituent Effects: The 2-(4-methylphenyl)ethyl group in the target compound introduces significant hydrophobicity compared to simpler substituents (e.g., methyl in ). This enhances membrane permeability but may reduce aqueous solubility.

Heterocycle Modifications :

  • Replacing piperidine with piperazine () introduces a second nitrogen, altering hydrogen-bonding capacity and pKa.
  • 1,4-Diazepane () expands the ring size, affecting binding pocket compatibility in biological targets.

Functional Group Additions: Hydroxyl groups () improve solubility but may reduce metabolic stability. Amino substituents () enable salt formation (e.g., hydrochlorides) and modulate pharmacokinetics.

Preparation Methods

Acylation of Piperidinyl Amine with Chloroacetyl Chloride

  • Reaction Setup : The substituted piperidine amine (bearing the 2-(4-methylphenyl)ethyl group) is dissolved in a dry, aprotic solvent such as dichloromethane.
  • Base Addition : Triethylamine is added as a base to neutralize the hydrochloric acid generated during acylation.
  • Temperature Control : The reaction mixture is cooled to 0–4°C using an ice bath to control the exothermic nature of the acylation.
  • Addition of Chloroacetyl Chloride : Chloroacetyl chloride (1.3 equivalents) is added dropwise slowly to the cooled reaction mixture.
  • Reaction Time : The mixture is stirred for approximately 2 hours to ensure complete acylation.
  • Workup and Purification : After completion, volatiles are removed under reduced pressure. The crude product is purified by silica gel column chromatography to isolate the pure chloroacetamide derivative.

This procedure is adapted from a closely related synthesis of 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone, which shares mechanistic and operational similarities with the target compound (substituting piperidine for piperazine and 4-methylphenyl for 4-methoxyphenyl).

Reaction Conditions and Optimization

Parameter Conditions Notes
Solvent Dry dichloromethane (DCM) Aprotic solvent to maintain reactivity
Base Triethylamine (2 equiv.) Neutralizes HCl byproduct
Temperature 0–4°C Controls exotherm, improves selectivity
Chloroacetyl chloride 1.3 equivalents Slight excess to drive reaction completion
Reaction time 2 hours Ensures full conversion
Purification Silica gel chromatography Removes impurities and unreacted starting materials

Alternative Synthesis Routes and Considerations

While the direct acylation method is standard, alternative routes include:

  • Use of other leaving groups : The chloro group may be introduced by displacement of other leaving groups such as bromine or sulfonyloxy groups on ethanone derivatives, as described in patent literature for related compounds.
  • Hydrolysis and substitution steps : Some synthetic schemes involve preparing intermediate amides or esters followed by hydrolysis and substitution reactions to introduce the chloroacetamide moiety.
  • Recycling of byproducts : During hydrolysis steps, amine byproducts such as benzyl amine or phenylethyl amine can be recovered and recycled, improving overall process efficiency.

Representative Example from Literature

Step Reagents & Conditions Outcome/Yield
1 Piperidinyl amine + triethylamine in dry DCM, 0–4°C Prepared reaction mixture
2 Slow addition of chloroacetyl chloride (1.3 equiv.) Controlled acylation
3 Stirring for 2 hours at 0–4°C Completion of reaction
4 Removal of volatiles under reduced pressure Crude product
5 Purification via silica gel column chromatography Pure 2-chloroacetamide derivative, ~90% yield

This is consistent with procedures reported for related chloroacetamide compounds.

Research Findings and Analytical Data

  • Yield : The acylation reaction typically achieves yields around 85–90%, indicating high efficiency.
  • Purity : Chromatographic purification ensures removal of side products and unreacted starting materials.
  • Reaction Monitoring : TLC and LC-MS are commonly used to monitor reaction progress and confirm product formation.
  • Scalability : The reaction conditions are mild and amenable to scale-up for industrial or laboratory synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Direct Acylation Piperidinyl amine, chloroacetyl chloride, triethylamine 0–4°C, DCM, 2 h High yield, straightforward
Hydrolysis and Substitution Amide/ester intermediates, acid/base hydrolysis 80–85°C, acid or base Allows functional group manipulation
Alternative Leaving Groups Halides, sulfonyloxy derivatives Variable, often reflux Flexibility in synthesis

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound NameKey SubstituentsObserved Activity
2-Chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-oneChlorophenyl etherAntimicrobial (MIC: 8 µg/mL)
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanoneFluorophenyl, methoxyAnti-inflammatory (IC50_{50}: 12 µM)

Advanced Research Questions

Q. How can contradictory bioactivity data between similar piperidine derivatives be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and test in parallel assays .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., AChE active site) .
  • Metabolic profiling : Compare hepatic microsomal stability to rule out pharmacokinetic variability .

Q. What experimental strategies mitigate low yield in the final coupling step?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. CuI/1,10-phenanthroline for Ullmann-type couplings .
  • Solvent optimization : Replace DCM with dimethylformamide (DMF) for better solubility of intermediates .
  • In-line purification : Employ flash chromatography or preparative HPLC to isolate the product before decomposition .

Q. How should researchers design studies to elucidate its mechanism of action in neurological targets?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-naloxone for opioid receptors) .
  • Calcium imaging : Monitor intracellular Ca2+^{2+} flux in neuronal cell lines (e.g., SH-SY5Y) upon treatment .
  • Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., MAPK/ERK) .

Data Contradiction and Validation

Q. How to address discrepancies in reported enzyme inhibition values across studies?

  • Methodological Answer :
  • Standardize assay conditions : Use identical buffer pH, temperature, and substrate concentrations .
  • Control compound validation : Include reference inhibitors (e.g., donepezil for AChE) to calibrate results .
  • Orthogonal assays : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods for chloroacetyl chloride (lachrymator) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Emergency procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one
Reactant of Route 2
2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one

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